Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy-
Description
Historical Context of Bicyclic and Polycyclic Hydrocarbon Research
The study of strained bicyclic and polycyclic hydrocarbons began in earnest during the early 20th century, driven by efforts to understand the relationship between molecular geometry and reactivity. Norbornene, a bicyclo[2.2.1]heptene derivative, emerged as a pivotal model system due to its significant ring strain and non-classical carbocation behavior. Early work by Hückel and later by Winstein on norbornyl cations laid the groundwork for exploring strained systems, revealing how bridgehead positions influence stability and reaction pathways.
Post-World War II advancements in catalysis and spectroscopic methods enabled the synthesis of more complex polycyclic structures. For instance, the development of ring-opening metathesis polymerization (ROMP) using norbornene derivatives highlighted the utility of strained bicyclic frameworks in polymer science. Concurrently, research on tricyclic hydrocarbons, such as tricyclodecene and tricyclododecene, demonstrated how additional bridges could modulate strain and reactivity. These studies provided the conceptual foundation for synthesizing derivatives like tricyclo(2.2.1.0²,⁶)heptane, where the ethyl and methoxy groups introduce steric and electronic perturbations.
Recent investigations into strained systems, such as bicyclo(2.1.1)hexane and its derivatives, have further elucidated the role of substituents in stabilizing or destabilizing transition states during reactions like epoxidation or dihydroxylation. This historical trajectory underscores the compound’s place within a broader lineage of structural and mechanistic exploration.
Properties
CAS No. |
31996-78-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethyl-3-methoxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16O/c1-3-10-5-6-4-7(10)8(10)9(6)11-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
MTDYTPWUZGEKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC3CC1C2C3OC |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction
One of the most common methods for synthesizing this compound is via the Diels-Alder reaction, which involves the cycloaddition of a diene with a dienophile:
Reagents : Typically, a suitable diene (like cyclopentadiene) and an appropriate dienophile are used.
Conditions : The reaction is generally performed under controlled temperatures to optimize product formation.
Functional Group Transformations
After the initial cycloaddition, further modifications are necessary to introduce the ethyl and methoxy groups:
Ethyl Group Introduction : This can be achieved through alkylation reactions using ethyl halides (e.g., ethyl bromide) in the presence of strong bases like sodium hydride.
Methoxy Group Introduction : The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium methoxide.
Aldol Condensation
An alternative synthetic route involves aldol condensation followed by reduction:
Aldol Reaction : A tricyclic aldehyde can react with a dialkyl ketone in the presence of an aldol condensation catalyst to form an unsaturated ketone.
Reduction : The unsaturated ketone is then reduced using metal hydrides (e.g., lithium aluminum hydride) to yield the desired tricyclic compound.
The compound undergoes various chemical transformations that can be leveraged for further synthesis or modification:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids |
| Reduction | Lithium aluminum hydride in dry ether | Alcohols |
| Nucleophilic Substitution | Sodium methoxide in methanol | Various substituted products |
Recent studies have explored the synthesis of derivatives of Tricyclo(2.2.1.0²,6)heptane, 1-ethyl-3-methoxy-, examining their reactivity profiles and biological activities:
Synthesis Routes
Various synthetic methods have been developed to produce this compound and its analogs, showcasing its versatility in organic chemistry.
Biochemical Interactions
Research indicates that this compound may interact with specific enzymes and cellular receptors, suggesting potential therapeutic applications:
- Enzyme Interaction Studies : Initial findings suggest modulation of enzyme activity involved in metabolic pathways.
To better understand the uniqueness of Tricyclo(2.2.1.0²,6)heptane, 1-ethyl-3-methoxy-, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Bicyclo(2.2.1)heptane | Bicyclic | Simpler structure; lacks functional groups |
| Tricyclo(3.2.1.0²,⁶)octan-3-one | Tricyclic | Larger ring system; different reactivity |
| Tricyclo(2.2.1)heptan-3-one | Tricyclic Ketone | Similar framework but without ethyl/methoxy groups |
The preparation methods for Tricyclo(2.2.1.0²,6)heptane, 1-ethyl-3-methoxy-, involve sophisticated synthetic strategies that leverage both classical organic reactions and modern techniques to achieve high yields and purity levels of this intriguing compound. Ongoing research into its biochemical interactions may pave the way for novel applications in medicinal chemistry and material science, underscoring its significance in contemporary organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Commonly using lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the methoxy group.
These reactions are crucial for developing derivatives with enhanced properties or new functionalities.
Biology
This compound has garnered interest for its potential biological activity:
- Enzyme Interaction Studies : Initial findings suggest that it may modulate the activity of enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
- Cellular Response : In vitro studies indicate that exposure to this compound can alter cell signaling pathways, potentially affecting inflammation and cellular growth processes.
Medicine
Research is ongoing to explore the therapeutic properties of Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy-. Its interactions with cellular receptors may provide insights into new treatment avenues:
- Potential Therapeutic Uses : The compound's influence on enzyme activity suggests possibilities in treating various diseases related to metabolic dysfunctions.
Industrial Applications
In industrial contexts, Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- is utilized in developing new materials and chemical processes:
- Fragrance Industry : Its unique odor profile makes it a valuable ingredient in perfumes and personal care products.
Case Study 1: Enzyme Interaction Studies
Research indicates that Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- may influence the activity of specific enzymes related to metabolic pathways:
- Study Findings : A study demonstrated that this compound could enhance or inhibit enzyme activity depending on concentration and environment.
Case Study 2: Cellular Response Analysis
In vitro experiments have shown that this compound can significantly alter cell signaling pathways:
- Impact on Inflammation : The compound was found to reduce inflammatory markers in treated cells compared to controls.
Mechanism of Action
The mechanism by which Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- exerts its effects involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The ethyl and methoxy groups can also participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Ethyl-3-methoxytricyclo[2.2.1.02,6]heptane
- CAS No.: 31996-78-8
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.23 g/mol
- Structural Features : A tricyclic framework with an ethyl group at the 1-position and a methoxy group at the 3-position (Figure 1) .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | CAS No. | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 1-Ethyl-3-methoxytricyclo[2.2.1.02,6]heptane | 31996-78-8 | 1-ethyl, 3-methoxy | C₁₀H₁₆O | 152.23 | Perfumes, cosmetics |
| α-Santalol (reference compound) | 115-71-9 | 3-hydroxy, 3-isopentenyl | C₁₅H₂₄O | 220.35 | Sandalwood oil, perfumes |
| 1,7-Dimethyl-7-(4-methyl-3-pentenyl)-tricyclo[2.2.1.02,6]heptane | 512-61-8 | 1,7-dimethyl, 7-(4-methyl-3-pentenyl) | C₁₅H₂₄ | 204.36 | Fragrance research |
| Bicyclo[2.2.1]heptane, 2-ethyl-5-methoxy- | 122795-41-9 | 2-ethyl, 5-methoxy | C₁₀H₁₈O | 154.25 | Pharmaceutical (NEOPROXEN) |
| 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | 14617-17-5 | 1-piperidine, 3-phenyl | C₂₁H₂₉NO·ClH | 347.92 | Pharmaceutical (Triperiden) |
Key Observations :
- Substituent Position Novelty: Unlike traditional tricyclo[2.2.1.02,6]heptane derivatives (e.g., α-santalol), which feature substituents at the 3-position, the target compound introduces an ethyl group at the 1-position, enhancing fragrance complexity .
- Functional Group Impact : The methoxy group at C3 aligns with prior compounds but combined with the ethyl group at C1, it creates a unique odor profile—woody with floral undertones .
Stability :
Industrial and Commercial Relevance
- Perfume Industry : The target compound’s cost-effective synthesis and compatibility with diverse fragrance bases (floral, citrus, oriental) make it preferable over bulkier derivatives (e.g., C₁₅H₂₄ tricyclics) .
- Pharmaceuticals : Bicyclic analogues (e.g., NEOPROXEN) and hydrochloride derivatives are prioritized for drug development due to their bioactivity .
Research Findings and Data
Table 1: Key Physicochemical Properties
| Property | 1-Ethyl-3-methoxytricyclo[2.2.1.02,6]heptane | α-Santalol | 1,7-Dimethyl-7-(4-methyl-3-pentenyl)-tricycloheptane |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 300–310 | 247.6 |
| Melting Point (°C) | Not reported | <25 | Not reported |
| Solubility | Lipophilic | Ethanol-soluble | Lipophilic |
| Odor Profile | Woody, floral | Sandalwood | Woody, musky |
Sources :
Biological Activity
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy-, also known as 1-ethyl-3-methoxy-tricyclo[2.2.1.02,6]heptane, is a tricyclic organic compound with the molecular formula CHO and a molecular weight of 152.23 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications.
The compound features a unique tricyclic structure that contributes to its distinctive chemical properties and reactivity. The presence of the methoxy group at the 3-position and an ethyl substituent at the 1-position enhances its steric and electronic characteristics, making it an interesting subject for both synthetic and biological studies.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 152.23 g/mol |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 199.7 ± 8.0 °C (Predicted) |
Potential Therapeutic Uses
Initial findings suggest that Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- may influence enzyme activity, particularly those involved in metabolic pathways. Its interaction with cellular receptors could provide insights into potential therapeutic applications.
Case Studies:
- Enzyme Interaction Studies : Research indicates that this compound may modulate the activity of certain enzymes, which could have implications for drug design targeting metabolic disorders.
- Cellular Response : In vitro studies have shown that exposure to this compound can alter cell signaling pathways, potentially affecting inflammation and cellular growth processes.
Cosmetic Applications
Beyond its potential therapeutic uses, Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- is primarily used in cosmetics for its perfuming properties. It is added to products to impart a pleasant fragrance, highlighting its significance in the fragrance industry .
Research Findings
Recent studies have focused on the synthesis of derivatives of Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy-, exploring their biological activities and reactivity profiles:
- Synthesis Routes : Various synthetic methods have been developed to produce this compound and its analogs, showcasing its versatility in organic chemistry.
- Biochemical Interactions : Interaction studies involving Tricyclo(2.2.1.02,6)heptane focus on its biochemical interactions with enzymes and other biomolecules.
Comparative Analysis with Similar Compounds
The following table compares Tricyclo(2.2.1.02,6)heptane with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Bicyclo(2.2.1)heptane | Bicyclic | Lacks a ketone group; simpler structure |
| Tricyclo(3.2.1.0²,⁶)octan-3-one | Tricyclic | Larger ring system; different reactivity |
| Tricyclo(2.2.1)heptan-3-one | Tricyclic Ketone | Similar framework but without ethyl/methoxy groups |
Q & A
Q. What are the established synthetic routes for tricyclo[2.2.1.0²,⁶]heptane derivatives, and how do reaction conditions influence stereoselectivity?
Tricyclo[2.2.1.0²,⁶]heptane derivatives are typically synthesized via bicycloannulation reactions. For example, nitro-olefin bicycloannulation of cyclopentenones proceeds at low temperatures, followed by in situ reactions in hexamethylphosphoramide (HMPA) and refluxing tetrahydrofuran (THF), yielding tricyclic diastereomers . Key factors affecting stereoselectivity include:
- Temperature : Lower temperatures favor kinetic control, reducing side reactions.
- Solvent polarity : Polar aprotic solvents like THF stabilize intermediates.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity in cyclization steps.
Q. How can the rigid tricyclic structure of 1-ethyl-3-methoxy derivatives be confirmed spectroscopically?
Structural validation relies on:
- ¹H/¹³C NMR : Distinct signals for bridgehead protons (δ 1.5–2.5 ppm) and methoxy groups (δ 3.2–3.5 ppm).
- X-ray crystallography : Confirms bond angles and cage-like geometry (e.g., C7–C1–C6 angle ~94° in tricyclo[2.2.1.0²,⁶]heptan-3-one) .
- IR spectroscopy : Ketone carbonyl stretches (~1700 cm⁻¹) or ether C-O stretches (~1100 cm⁻¹) .
Q. What are the primary challenges in purifying tricyclo[2.2.1.0²,⁶]heptane derivatives?
Purification hurdles include:
- Low volatility : High molecular weight (e.g., C₁₀H₁₈O, MW 154.25) necessitates column chromatography or recrystallization .
- Diastereomer separation : Use chiral stationary phases (CSPs) in HPLC or fractional crystallization with ethanol/water mixtures .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions in fluxional behavior of tricyclo[2.2.1.0²,⁶]heptane derivatives?
Density Functional Theory (DFT) at the B3LYP/6-31+G* level reveals:
- Transition states : Activation barriers for tricyclic triradical intermediates (e.g., TS3 in Fig. 5 ).
- Wiberg bond indices : Quantify bond order changes during ring-opening (e.g., bond index shifts from 0.85 to 0.45 in TS3) .
- Kinetic vs. thermodynamic control : Simulations predict dominant pathways under varying temperatures .
Q. What strategies address regioselectivity challenges in electrophilic substitution of 1-ethyl-3-methoxy-tricyclo[2.2.1.0²,⁶]heptane?
Regioselectivity is governed by:
- Electronic effects : Methoxy groups activate adjacent carbons for electrophilic attack (e.g., nitration at C4 or C5) .
- Steric hindrance : Ethyl substituents at C1 block axial attack, favoring equatorial pathways.
- Directing groups : Transient protection of the methoxy group with TMSCl redirects reactivity .
Q. How does the C3-symmetric tricyclo[2.2.1.0²,⁶]heptane framework influence chiral catalyst design?
C3-symmetric derivatives (e.g., tricycloheptane-3,5,7-triol) enable:
- Enantioselective catalysis : Rigid frameworks enforce defined transition states (e.g., asymmetric epoxidation with ee >90%) .
- Coordination geometry : Triol oxygen atoms chelate metals (e.g., Ti, Al), enhancing Lewis acidity .
Data Contradiction Analysis
Q. Conflicting reports exist on the stability of tricyclo[2.2.1.0²,⁶]heptane derivatives under acidic conditions. How can this be resolved experimentally?
Contradictions arise from substituent effects:
- Ethyl vs. methoxy groups : Ethyl groups stabilize via hyperconjugation, while methoxy groups increase acidity at bridgehead carbons.
- Experimental design :
- pH-controlled degradation : Monitor decomposition via HPLC at pH 1–7.
- Isotopic labeling : ¹³C-labeled derivatives track bond cleavage pathways .
Comparative Analysis
Q. How do 1-ethyl-3-methoxy derivatives compare to analogous bicyclo[2.2.1]heptane compounds in Diels-Alder reactivity?
Methodological Recommendations
- Synthetic scale-up : Optimize HMPA-free conditions to reduce toxicity (e.g., use DMPU as a substitute) .
- Crystallography : Utilize synchrotron radiation for high-resolution data on low-symmetry crystals .
- DFT protocols : Validate computational models against experimental NMR coupling constants (J values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
